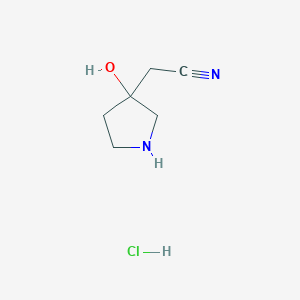![molecular formula C23H18ClN5O2S B2650498 7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 904580-41-2](/img/structure/B2650498.png)
7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-chloro-N-(4-methylbenzyl)-3-(phenylsulfonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a useful research compound. Its molecular formula is C23H18ClN5O2S and its molecular weight is 463.94. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Biomonitoring and Metabolic Studies
Heterocyclic amines are studied for their presence in the human body and their metabolic pathways. For instance, research has examined the presence of carcinogenic heterocyclic amines in the urine of healthy individuals consuming a regular diet and their absence in patients receiving parenteral alimentation (Ushiyama et al., 1991). Additionally, the metabolic profiles and macromolecular adduct formation of heterocyclic amines at low doses in humans and rodents have been explored, highlighting differences between species and suggesting that rodent models may not accurately represent the human response to these compounds (Turteltaub et al., 1999).
2. Dietary Assessment and Exposure Analysis
The intake of heterocyclic amines from food processing and their associated health risks are areas of ongoing research. For example, a pilot study assessed the intake of these compounds among different populations and explored related dietary and lifestyle factors (Zapico et al., 2022). Another study focused on quantifying the daily exposure of humans to carcinogenic heterocyclic amines through cooked foods and urine samples, indicating continual exposure from normal diets (Wakabayashi et al., 1993).
3. Clinical Trials and Pharmacokinetics
Heterocyclic amines and related compounds have been the subject of clinical trials and pharmacokinetic studies. For instance, a phase I clinical trial of an oral immunomodulator and interferon inducer, imiquimod (1-(2-methylpropyl)-1H-imidazo[4,5c]quinolin-4-amine), showed its potential therapeutic usefulness in human cancers and viral infections (Witt et al., 1993).
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN5O2S/c1-15-7-9-16(10-8-15)14-25-21-19-13-17(24)11-12-20(19)29-22(26-21)23(27-28-29)32(30,31)18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJPJNOMYUUFZQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2650417.png)
![N-(4-butylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2650418.png)

![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 7-(4-chlorophenyl)-1,3-dimethyl-](/img/structure/B2650424.png)


![3-(furan-2-ylmethyl)-10-methyl-2-(thiophen-2-yl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2650428.png)

![N-[[1-(Difluoromethyl)imidazol-2-yl]methyl]-N-methylprop-2-ynamide](/img/structure/B2650434.png)
![2-((1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2650435.png)


